2,7-Decahydronaphthalenediol
Overview
Description
2,7-Decahydronaphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of decahydronaphthalene, featuring two hydroxyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Decahydronaphthalenediol typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 2,7-dihydroxynaphthalene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Decahydronaphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form decahydronaphthalene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2,7-decanone or 2,7-decanoic acid.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of 2,7-dihalodecahydronaphthalene or 2,7-dialkylated decahydronaphthalene.
Scientific Research Applications
2,7-Decahydronaphthalenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and plasticizers.
Mechanism of Action
The mechanism of action of 2,7-Decahydronaphthalenediol involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
2,7-Dihydroxynaphthalene: A precursor in the synthesis of 2,7-Decahydronaphthalenediol, featuring similar hydroxyl group positions but lacking the hydrogenated ring structure.
Decahydronaphthalene: A fully hydrogenated naphthalene derivative without hydroxyl groups, used as a solvent and in the synthesis of other organic compounds.
Uniqueness: this compound is unique due to its specific hydroxyl group positioning and hydrogenated ring structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMLVUGGLRJZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943178 | |
Record name | Decahydronaphthalene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20917-99-1 | |
Record name | NSC143361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydronaphthalene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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